molecular formula C13H16N4O B11793449 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile

Cat. No.: B11793449
M. Wt: 244.29 g/mol
InChI Key: NSKFHFFDYSDGIL-UHFFFAOYSA-N
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Description

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

6-(4-Acetylpiperazin-1-yl)-2-methylnicotinonitrile can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

6-(4-acetylpiperazin-1-yl)-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C13H16N4O/c1-10-12(9-14)3-4-13(15-10)17-7-5-16(6-8-17)11(2)18/h3-4H,5-8H2,1-2H3

InChI Key

NSKFHFFDYSDGIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)C)C#N

Origin of Product

United States

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